molecular formula C13H9NO3S2 B280760 Quinolin-8-yl thiophene-2-sulfonate

Quinolin-8-yl thiophene-2-sulfonate

Cat. No.: B280760
M. Wt: 291.3 g/mol
InChI Key: GICHDZOUSXEEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolin-8-yl thiophene-2-sulfonate (QTS) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. QTS is a heterocyclic compound that consists of a quinoline ring fused to a thiophene ring and a sulfonate group attached to the thiophene ring.

Mechanism of Action

The mechanism of action of Quinolin-8-yl thiophene-2-sulfonate as a fluorescent probe for the detection of zinc ions and ROS is based on the interaction of this compound with these species. The sulfonate group in this compound can form a complex with zinc ions, leading to a change in fluorescence intensity. The thiophene ring in this compound can be oxidized by ROS, leading to a change in fluorescence intensity.
Biochemical and physiological effects:
This compound has no known biochemical or physiological effects on living organisms.

Advantages and Limitations for Lab Experiments

The advantages of using Quinolin-8-yl thiophene-2-sulfonate as a fluorescent probe for the detection of zinc ions and ROS are its high sensitivity, selectivity, and low toxicity. The limitations of using this compound are its limited solubility in aqueous solutions and its potential interference with other biological molecules.

Future Directions

For the use of Quinolin-8-yl thiophene-2-sulfonate in scientific research include the development of this compound-based fluorescent probes for the detection of other metal ions and biomolecules, the optimization of the synthesis method of this compound for improved yield and purity, and the investigation of the potential applications of this compound in other areas of scientific research.

Synthesis Methods

Quinolin-8-yl thiophene-2-sulfonate can be synthesized by reacting 8-aminoquinoline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a yield of approximately 60%. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Quinolin-8-yl thiophene-2-sulfonate has been used as a fluorescent probe for the detection of zinc ions in biological samples. The sulfonate group in this compound can form a complex with zinc ions, leading to a change in fluorescence intensity. This property of this compound has been utilized for the detection of zinc ions in live cells and tissues. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological samples. The thiophene ring in this compound can be oxidized by ROS, leading to a change in fluorescence intensity. This property of this compound has been utilized for the detection of ROS in live cells and tissues.

Properties

Molecular Formula

C13H9NO3S2

Molecular Weight

291.3 g/mol

IUPAC Name

quinolin-8-yl thiophene-2-sulfonate

InChI

InChI=1S/C13H9NO3S2/c15-19(16,12-7-3-9-18-12)17-11-6-1-4-10-5-2-8-14-13(10)11/h1-9H

InChI Key

GICHDZOUSXEEKG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=CS3)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=CS3)N=CC=C2

Origin of Product

United States

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